3,5-Diacetoxybenzonitrile
Description
The nitrile group (-CN) at the para position contributes to its electron-withdrawing character, while the acetoxy substituents introduce steric bulk and moderate lipophilicity. Its reactivity and physical properties are influenced by the interplay between the nitrile and acetoxy groups, which modulate electronic and steric effects .
Properties
CAS No. |
61227-20-1 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
(3-acetyloxy-5-cyanophenyl) acetate |
InChI |
InChI=1S/C11H9NO4/c1-7(13)15-10-3-9(6-12)4-11(5-10)16-8(2)14/h3-5H,1-2H3 |
InChI Key |
IKRWTLZULWJDJS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C#N)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C#N)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-Diacetoxybenzonitrile with analogous benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Effects and Structural Analogues
Key analogues include:
- 3,5-Dichlorobenzonitrile : Chlorine atoms at 3,5 positions.
- 3,5-Dimethoxybenzonitrile : Methoxy (-OMe) groups at 3,5 positions.
- 2-Amino-3,5-dichlorobenzonitrile: Amino (-NH₂) and chloro (-Cl) groups (CAS 53312-77-9, similarity score 0.92 to this compound per ).
- 3,5-Dihydroxybenzonitrile : Hydroxyl (-OH) groups at 3,5 positions.
Table 1: Comparative Properties of this compound and Analogues
| Compound | Substituents | Molecular Weight (g/mol) | Polarity | Likely Solubility | Key Reactivity Notes |
|---|---|---|---|---|---|
| This compound | -OAc (3,5), -CN (1) | ~265.2 | Moderate | Low in water | Hydrolysis of acetoxy under acidic/basic conditions |
| 3,5-Dichlorobenzonitrile | -Cl (3,5), -CN (1) | ~186.0 | Low | Insoluble | Resistant to hydrolysis; inert in SNAr |
| 3,5-Dimethoxybenzonitrile | -OMe (3,5), -CN (1) | ~177.2 | Low | Insoluble | Electron-rich ring; susceptible to electrophilic substitution |
| 2-Amino-3,5-dichlorobenzonitrile | -NH₂ (2), -Cl (3,5), -CN (1) | ~217.5 | High | Moderate in polar solvents | Amino group enables hydrogen bonding and coordination |
| 3,5-Dihydroxybenzonitrile | -OH (3,5), -CN (1) | ~151.1 | High | Soluble in polar solvents | Prone to oxidation; forms hydrogen bonds |
Physicochemical Properties
- Lipophilicity : The acetoxy groups in this compound increase lipophilicity compared to chloro or hydroxyl analogues, making it more soluble in organic solvents but less water-soluble than dihydroxy derivatives.
- Melting Point : Acetoxy substituents disrupt crystal packing due to steric hindrance, likely resulting in a lower melting point than 3,5-Dichlorobenzonitrile (rigid, planar structure).
- Stability : The ester groups in this compound render it susceptible to hydrolysis under acidic or basic conditions, unlike the hydrolytically stable 3,5-Dichlorobenzonitrile .
Research Findings and Limitations
- : Highlights the importance of 3,5-substituents in coordination chemistry and bioactivity. While focused on bromo-salicylaldehyde, this suggests that this compound’s substituents could similarly modulate metal-binding or biological properties .
- : Lists structural analogues with high similarity scores (e.g., 2-Amino-3,5-dichlorobenzonitrile), indicating that minor substituent changes significantly alter properties. However, experimental data for this compound’s analogues remain sparse .
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